2-Bromo-6-ethynylpyridine
Overview
Description
2-Bromo-6-ethynylpyridine is a chemical compound with the CAS Number: 445468-63-3 . It has a molecular weight of 182.02 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H . This indicates that the compound has a pyridine ring with a bromine atom and an ethynyl group attached to it.Physical and Chemical Properties Analysis
This compound is a solid or liquid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Polymer Synthesis and Properties
One notable application of derivatives similar to 2-Bromo-6-ethynylpyridine is in the synthesis of conjugated polymers. For instance, the polymerization of 2-ethynylpyridine derivatives has been explored to produce polymers with unique optical properties. These polymers exhibit photoluminescence, which could be beneficial in the development of organic semiconductors or materials for optoelectronic applications. Such research underscores the potential of this compound derivatives in the field of advanced materials (Gal et al., 1999; Lim et al., 2018).
Catalysis and Interfacial Adsorption
This compound derivatives have also found applications in catalysis, particularly in the development of catalysts for specific chemical reactions. The modification of pyridine derivatives can lead to the creation of catalysts that facilitate various chemical transformations, potentially enhancing the efficiency and selectivity of these processes. Additionally, these compounds can be used to study the adsorption behavior on metal surfaces, which is crucial for understanding corrosion inhibition and the development of more durable materials (Saady et al., 2020).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that the compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
It’s known to participate in chemical reactions as a reagent . The bromine atom in the compound can be replaced by other groups in a substitution reaction, and the ethynyl group can participate in addition reactions.
Pharmacokinetics
For instance, it’s likely to have high GI absorption and BBB permeability . Its lipophilicity (Log Po/w) is around 2.1, suggesting it could be well-absorbed and distributed in the body .
Result of Action
It’s known to be used in the synthesis of a polyacetylene-based polyelectrolyte, indicating its potential role in polymer chemistry .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-ethynylpyridine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under an inert atmosphere at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and temperature.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-ethynylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been found to interact with enzymes such as cytochrome P450, where it acts as an inhibitor. This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of various substrates, including drugs and endogenous compounds . Additionally, this compound has been shown to bind to proteins involved in signal transduction pathways, affecting their activity and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism . In various cell types, including mammalian cells, this compound has demonstrated cytotoxic effects, leading to changes in cell viability and proliferation . These effects are mediated through the disruption of normal cellular functions and induction of stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can prevent substrate access or alter the enzyme’s conformation, leading to reduced catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to exert minimal toxic effects while still influencing biochemical pathways . At higher doses, this compound can induce significant toxicity, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding partners .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm and nucleus . Its localization is mediated by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can be modulated by its subcellular distribution, affecting its interactions with biomolecules and overall cellular impact .
Properties
IUPAC Name |
2-bromo-6-ethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUJEEUTQKDBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514226 | |
Record name | 2-Bromo-6-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445468-63-3 | |
Record name | 2-Bromo-6-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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